molecular formula C11H8N4O4 B3861121 N'-[(E)-(5-nitrofuran-2-yl)methylidene]pyridine-2-carbohydrazide

N'-[(E)-(5-nitrofuran-2-yl)methylidene]pyridine-2-carbohydrazide

Cat. No.: B3861121
M. Wt: 260.21 g/mol
InChI Key: YCWVJLKDVRFHHU-NTUHNPAUSA-N
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Description

N’-[(E)-(5-nitrofuran-2-yl)methylidene]pyridine-2-carbohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-nitrofuran-2-yl)methylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between 5-nitrofuran-2-carbaldehyde and pyridine-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-nitrofuran-2-yl)methylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitroso or hydroxylamine derivatives.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted nitrofuran derivatives.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-nitrofuran-2-yl)methylidene]pyridine-2-carbohydrazide involves its interaction with microbial enzymes. The compound undergoes reduction by nitroreductase enzymes, leading to the formation of reactive intermediates such as nitroso and hydroxylamine derivatives. These intermediates can cause damage to bacterial DNA and other cellular components, resulting in antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(5-nitrofuran-2-yl)methylidene]pyridine-2-carbohydrazide is unique due to its combination of a nitrofuran moiety and a pyridine ring, which imparts specific electronic and steric properties. This combination enhances its potential as an antimicrobial agent and as a ligand in coordination chemistry.

Properties

IUPAC Name

N-[(E)-(5-nitrofuran-2-yl)methylideneamino]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O4/c16-11(9-3-1-2-6-12-9)14-13-7-8-4-5-10(19-8)15(17)18/h1-7H,(H,14,16)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWVJLKDVRFHHU-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-[(E)-(5-nitrofuran-2-yl)methylidene]pyridine-2-carbohydrazide
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N'-[(E)-(5-nitrofuran-2-yl)methylidene]pyridine-2-carbohydrazide
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N'-[(E)-(5-nitrofuran-2-yl)methylidene]pyridine-2-carbohydrazide
Reactant of Route 4
N'-[(E)-(5-nitrofuran-2-yl)methylidene]pyridine-2-carbohydrazide
Reactant of Route 5
N'-[(E)-(5-nitrofuran-2-yl)methylidene]pyridine-2-carbohydrazide
Reactant of Route 6
N'-[(E)-(5-nitrofuran-2-yl)methylidene]pyridine-2-carbohydrazide

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